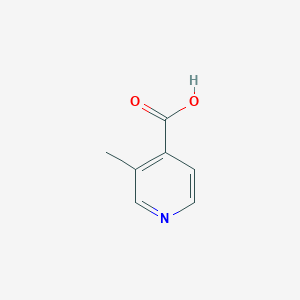

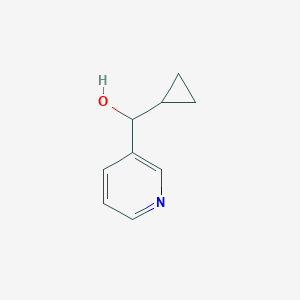

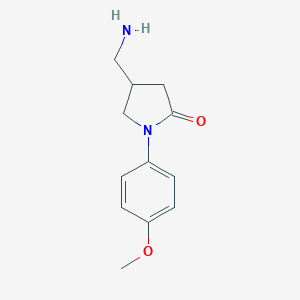

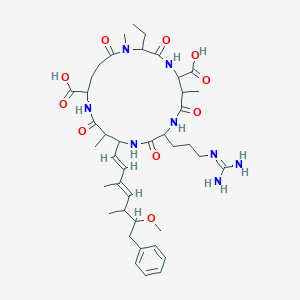

![molecular formula C16H23N5 B122080 6,7-Dimethyl-2,4-di(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin CAS No. 157013-32-6](/img/structure/B122080.png)

6,7-Dimethyl-2,4-di(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin

Übersicht

Beschreibung

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, also known as 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, is a useful research compound. Its molecular formula is C16H23N5 and its molecular weight is 285.39 g/mol. The purity is usually 95%.

The exact mass of the compound 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Pyrimidinderivate wurden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit angewendet. Es wurde berichtet, dass sie die myeloide Leukämie modulieren. So sind beispielsweise Imatinib, Dasatinib und Nilotinib Pyrimidin-basierte Medikamente und etablierte Behandlungen für Leukämie .

Antibakterielle und Antimykotische Anwendungen

Pyrimidinderivate haben signifikante antibakterielle und antimykotische Aktivitäten gezeigt. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Mittel .

Antiparasitäre Anwendungen

Es wurde auch berichtet, dass Pyrimidinderivate antiparasitäre Aktivitäten besitzen. Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von parasitären Infektionen eingesetzt werden könnten .

Diuretische Anwendungen

Es wurde berichtet, dass Pyrimidinderivate diuretische Aktivitäten besitzen. Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von Erkrankungen eingesetzt werden könnten, die eine erhöhte Diurese erfordern .

Antitumoranwendungen

Es wurde berichtet, dass Pyrimidinderivate Antitumoraktivitäten besitzen. Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krebsarten eingesetzt werden könnten .

Antifilarische Anwendungen

Es wurde berichtet, dass Pyrimidinderivate antifilarische Aktivitäten besitzen. Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von filarialen Infektionen eingesetzt werden könnten .

DNA-Topoisomerase-II-Inhibitoren

Es wurde berichtet, dass Pyrimidinderivate als DNA-Topoisomerase-II-Inhibitoren wirken. Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten eingesetzt werden könnten, die auf die DNA-Topoisomerase II abzielen, ein Enzym, das eine entscheidende Rolle bei der DNA-Replikation spielt .

Antituberkulosemittel

Es wurde berichtet, dass Pyrimidinderivate als Antituberkulosemittel wirken. Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von Tuberkulose eingesetzt werden könnten .

Wirkmechanismus

Target of Action

The compound 6,7-Dimethyl-2,4-Di(pyrrolidin-1-yl)-7H-Pyrrolo[2,3-d]pyrimidine is known to have nanomolar activity against CK1γ and CK1ε . These are members of the casein kinase 1 (CK1) family, which play crucial roles in various cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets, CK1γ and CK1ε, by binding to their active sites . This interaction inhibits the kinase activity of these enzymes, leading to changes in the phosphorylation status of their substrates . The exact binding mode and the resulting changes are subject to further investigation.

Biochemical Pathways

The inhibition of CK1γ and CK1ε affects multiple biochemical pathways due to the wide range of substrates these kinases have . The affected pathways and their downstream effects can vary depending on the cellular context and the specific substrates involved.

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context and the substrates of CK1γ and CK1ε present in the cells . By inhibiting these kinases, the compound can affect various cellular processes, including cell differentiation, proliferation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity can affect its distribution within the body and its ability to cross biological barriers Additionally, factors such as pH and temperature can impact the compound’s stability and its interactions with its targets

Eigenschaften

IUPAC Name |

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIKEUOAMACNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166193 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157013-32-6 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157013-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-89843A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157013326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-89843A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7PKS2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of U-89843 in rats, and how does it contribute to potential genotoxicity?

A: In rats, U-89843 undergoes a cytochrome P450-mediated bioactivation pathway, primarily involving the enzyme cytochrome P450 2C11. This leads to the formation of the major metabolite, U-97924, through C-6 methylhydroxylation. U-97924 is chemically reactive and can dehydrate to form reactive iminium species. These electrophilic intermediates are capable of covalently binding to cellular macromolecules, including DNA, potentially leading to genotoxicity. This genotoxicity was observed in in vitro unscheduled DNA synthesis (UDS) assays, which measure DNA repair following chemically-induced DNA damage.

Q2: How do nucleophiles like glutathione influence the reactivity of U-89843's metabolite, U-97924?

A: Nucleophiles, such as glutathione (GSH), can significantly impact the reactivity of U-97924 by reacting with the reactive iminium species formed during its dehydration. This reaction effectively neutralizes the electrophilic nature of these intermediates, preventing them from binding to cellular macromolecules like DNA and proteins. Studies have shown a significant reduction in covalent binding of radiolabeled U-89843 metabolites to liver microsomal protein and DNA in the presence of GSH.

Q3: What is the significance of the trifluoromethyl analog (U-107634) of U-89843 in understanding the compound's genotoxicity?

A: The trifluoromethyl analog, U-107634, was designed to resist the metabolic hydroxylation at the C-6 methyl group that leads to the formation of the reactive metabolite U-97924. Importantly, U-107634 tested negative in in vitro UDS assays, suggesting that blocking the formation of U-97924 effectively mitigates the genotoxic potential associated with U-89843. This finding further supports the link between U-89843's bioactivation pathway and its observed genotoxicity.

Q4: Beyond U-97924, what other metabolites of U-89843 are observed in rats, and what enzymes are involved in their formation?

A: In addition to U-97924, other key metabolites of U-89843 observed in rats include the C-6 formyl analog (U-97865) and the C-6 carboxyl analog. U-97865 is formed from U-97924 through enzymatic oxidation, catalyzed by both cytochrome P450 enzymes in the microsomal fraction and NAD(+)-dependent alcohol dehydrogenase in the cytosol. Subsequently, U-97865 can undergo further NAD(+)-dependent oxidation by aldehyde dehydrogenase in the cytosol to yield the corresponding carboxylic acid metabolite.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.